molecular formula C9H15NS B12667403 Thiazole, 4-ethyl-2-methyl-5-propyl- CAS No. 41981-75-3

Thiazole, 4-ethyl-2-methyl-5-propyl-

Cat. No.: B12667403
CAS No.: 41981-75-3
M. Wt: 169.29 g/mol
InChI Key: JDGOETBULMDHIE-UHFFFAOYSA-N
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Description

2-Methyl-4-ethyl-5-n-propylthiazole is an organic compound with the molecular formula C9H15NS It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-ethyl-5-n-propylthiazole can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of sulfur with alkenes. Another method includes the reaction of pyrrole with sodium persulfate and tertiary alcohols .

Industrial Production Methods

In industrial settings, the synthesis of 2-Methyl-4-ethyl-5-n-propylthiazole often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-ethyl-5-n-propylthiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-ethyl-5-n-propylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-ethyl-5-n-propylthiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-methyl-5-propylthiazole
  • 2-Methyl-4-ethylthiazole
  • 5-Propyl-2-methylthiazole

Uniqueness

2-Methyl-4-ethyl-5-n-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

41981-75-3

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

4-ethyl-2-methyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C9H15NS/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3

InChI Key

JDGOETBULMDHIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)C)CC

Origin of Product

United States

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